molecular formula C7H7ClO2 B7949349 3-Chloro-2-methoxyphenol CAS No. 95156-08-4

3-Chloro-2-methoxyphenol

Cat. No.: B7949349
CAS No.: 95156-08-4
M. Wt: 158.58 g/mol
InChI Key: JMRPFKGSKYTUSD-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxyphenol (CAS: 77102-92-2; synonyms: 3-Chloroguaiacol) is a halogenated phenolic compound with the molecular formula C₇H₇ClO₂ and a molecular weight of 158.58 g/mol . It is synthesized via chlorination of guaiacol (2-methoxyphenol), yielding a clear oily liquid with a purity of 100% (GC) and a reported synthesis yield of 79% under optimized conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRPFKGSKYTUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00915084
Record name 3-Chloro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77102-92-2, 95156-08-4
Record name Phenol, 3-chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077102922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, chloro-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095156084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00915084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Method 1: One common method for synthesizing 3-Chloro-2-methoxyphenol involves the reaction of 3-chlorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the substitution of the hydroxyl group with a methoxy group.

    Method 2: Another method involves the use of 3-chloroanisole as a starting material. The demethylation of 3-chloroanisole using hydrobromic acid in acetic acid can yield 3-Chloro-2-methoxyphenol.

Industrial Production Methods:

  • Industrial production of 3-Chloro-2-methoxyphenol often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-2-methoxyphenol can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 3-Chloro-2-methoxyphenol can lead to the formation of 3-chloro-2-methoxycyclohexanol. This reaction typically requires a reducing agent such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions. For example, the chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic reagents, elevated temperatures.

Major Products:

    Oxidation: Quinones.

    Reduction: 3-Chloro-2-methoxycyclohexanol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • 3-Chloro-2-methoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • The compound has been studied for its potential antimicrobial and antifungal properties. It is used in the development of new antimicrobial agents.

Medicine:

  • Research has explored the use of 3-Chloro-2-methoxyphenol in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

  • In the industrial sector, 3-Chloro-2-methoxyphenol is used in the production of dyes, resins, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in material science.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxyphenol involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s structure allows it to interact with proteins and enzymes, leading to the inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

Key Physical Properties:

  • Melting Point : 31.5–33.0°C
  • Boiling Point : 234.8°C (predicted)
  • Density : 1.280 g/cm³
  • Spectral Data :
    • ¹H NMR (CDCl₃): δ 3.93 (s, CH₃), 5.72 (br. s, OH), 6.86–6.97 (m, aromatic protons) .
    • MS-EI : Dominant peaks at m/z 158 (M⁺, 68%) and 143 (base peak, 100%) .

The compound is commercially available in research-grade quantities (≥98% purity) and is primarily used in aroma research and organic synthesis .

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Key Spectral/MS Data
3-Chloro-2-methoxyphenol C₇H₇ClO₂ 158.58 -Cl, -OCH₃ Oily liquid MS: m/z 158 (M⁺), 143 (base)
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol C₁₅H₁₆ClNO₂ 277.75 -Cl, -OCH₃, -NHCH₂ Solid (predicted) N/A
4-(2-(tert-Butylamino)-1-hydroxyethyl)-3-chloro-2-methoxyphenol C₁₃H₂₀ClNO₃ 273.76 -Cl, -OCH₃, -NH-tert-butyl, -CH₂OH Solid N/A
3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol C₁₃H₉ClFNO₂ 265.67 -Cl, -F, -OCH₃ Solid (predicted) N/A

Key Observations :

  • Amino/Imine Derivatives: The introduction of amino groups (e.g., -NHCH₂ in ) increases molecular weight and polarity, likely reducing volatility and enhancing solubility in polar solvents.
  • Bulkier Groups: The tert-butylamino and hydroxyethyl substituents in significantly increase molecular weight (273.76 g/mol) and may confer pharmacological activity, as seen in β-adrenergic receptor ligands .

Analysis :

  • The methoxy group in 3-Chloro-2-methoxyphenol may reduce volatility and acute toxicity compared to non-methoxylated analogs like 3-Chloro-2-methylphenol, which decomposes into hazardous gases .
  • Methallyl chloride (3-Chloro-2-methylpropene ), an alkene derivative, exhibits higher flammability and reactivity due to its unsaturated structure.

Environmental and Industrial Relevance

  • 3-Chloro-2-methoxyphenol: Studied for its role in environmental odorants, with a low odor threshold (1.2 ng/L in water) .
  • Chlorinated Guaiacol Derivatives: Exhibit persistence in aquatic systems; 4-Chloro-2-methylphenol is classified as a high-production-volume chemical under OECD guidelines .

Biological Activity

3-Chloro-2-methoxyphenol, also known as o-chloro-methoxyphenol, is an organic compound with notable biological activities. Its structure, which includes a chlorine atom and a methoxy group on a phenolic ring, contributes to its diverse functional properties. This article explores the biological activity of 3-Chloro-2-methoxyphenol, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects based on various studies.

3-Chloro-2-methoxyphenol is characterized by the following chemical properties:

  • Molecular Formula : C8H9ClO2
  • Molecular Weight : 174.61 g/mol
  • CAS Number : 95156-08-4

The mechanism of action of 3-Chloro-2-methoxyphenol primarily involves its interaction with microbial cell membranes and essential enzymes. The compound disrupts microbial cell integrity, leading to cell lysis and death. It can also inhibit key enzymes involved in microbial metabolism, enhancing its antimicrobial efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 3-Chloro-2-methoxyphenol against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Pseudomonas aeruginosaEffective against biofilms

The compound has been shown to possess significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that 3-Chloro-2-methoxyphenol exhibits anti-inflammatory effects. Studies have shown that it can inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain signaling pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Emerging research has explored the anticancer potential of 3-Chloro-2-methoxyphenol. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in certain cancer cell lines.
  • Induction of Apoptosis : It may promote programmed cell death via the mitochondrial pathway.
  • Inhibition of Tumor Growth : Animal studies have suggested a reduction in tumor size when treated with this compound .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of 3-Chloro-2-methoxyphenol demonstrated its effectiveness against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mM, showcasing its potential as a topical antiseptic agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments using RAW264.7 macrophage cells revealed that treatment with 3-Chloro-2-methoxyphenol significantly reduced lipopolysaccharide (LPS)-induced COX-2 expression, indicating its role as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-2-methoxyphenol
Reactant of Route 2
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